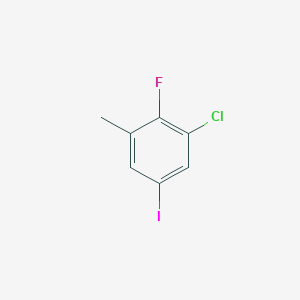

1-Chloro-2-fluoro-5-iodo-3-methylbenzene

Description

Significance of Multi-Halogenated Benzene (B151609) Derivatives in Contemporary Chemical Research

Multi-halogenated benzene derivatives are of paramount significance in modern chemical research due to the diverse reactivity imparted by the halogen substituents. The presence of multiple halogens on a benzene ring allows for selective, stepwise functionalization, enabling the construction of complex molecular scaffolds that would be difficult to access through other means. Halogen atoms can act as directing groups in electrophilic aromatic substitution, be replaced through nucleophilic aromatic substitution, or serve as handles for a wide array of metal-catalyzed cross-coupling reactions. This multi-faceted reactivity makes polyhalogenated arenes powerful platforms for the convergent synthesis of elaborate target molecules. Furthermore, the incorporation of halogens, particularly fluorine, can significantly modulate the physicochemical and biological properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

Unique Reactivity Profiles of Ortho-, Meta-, and Para-Substituted Halogenated Toluene (B28343) Frameworks

The reactivity of a halogenated toluene framework is intricately governed by the interplay of the electronic and steric effects of the substituents and their relative positions (ortho, meta, or para) on the benzene ring. The methyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution due to its electron-donating inductive effect. Conversely, halogens are generally deactivating yet ortho-, para-directing. sigmaaldrich.comshykchem.comsigmaaldrich.comresearchgate.netaobchem.com This is a consequence of their electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack, and their electron-donating resonance effect, which directs incoming electrophiles to the ortho and para positions. sigmaaldrich.comaobchem.com

In a molecule such as 1-Chloro-2-fluoro-5-iodo-3-methylbenzene, the substitution pattern creates a unique and complex reactivity profile. The directing effects of the three different halogens and the methyl group can either reinforce or oppose each other, leading to challenges and opportunities in controlling the regioselectivity of further transformations. For instance, in electrophilic aromatic substitution, the positions ortho and para to the activating methyl group are C4 and C6. The fluorine and chlorine atoms also direct to these positions, potentially leading to a complex mixture of products unless one directing group's influence is dominant.

Overview of Strategic Synthetic Methodologies for Accessing Densely Functionalized Aromatic Systems

The synthesis of densely functionalized aromatic systems like this compound relies on a toolkit of strategic synthetic methodologies. These can be broadly categorized as:

Electrophilic Aromatic Substitution: This fundamental reaction class allows for the introduction of various functional groups onto the aromatic ring. ncert.nic.in However, controlling regioselectivity in polysubstituted systems can be challenging. nih.gov

Nucleophilic Aromatic Substitution (SNA_r): This method is effective for introducing nucleophiles onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. The reactivity of the leaving group generally follows the trend I > Br > Cl > F. ncert.nic.in

Metal-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering high selectivity and functional group tolerance. nih.gov

Directed Ortho-Metalation (DoM): This strategy utilizes a directing group to selectively deprotonate the ortho-position with a strong base, followed by quenching with an electrophile. This allows for the installation of substituents at positions that may not be accessible through classical electrophilic substitution.

The synthesis of a specific polysubstituted arene often involves a multi-step sequence that strategically combines these methods to control the introduction of each substituent.

Research Challenges and Opportunities in the Chemistry of this compound

The specific substitution pattern of this compound presents several research challenges and opportunities.

Challenges:

Regiocontrolled Synthesis: The primary challenge lies in the development of a regioselective synthesis of this specific isomer. The introduction of four different substituents at defined positions on the benzene ring requires a carefully designed synthetic route that leverages the directing effects of the substituents at each step.

Selective Functionalization: With three different halogen atoms present, achieving selective reaction at one site without affecting the others is a significant hurdle. For example, in metal-catalyzed cross-coupling reactions, the reactivity order is typically C-I > C-Br > C-Cl, which can be exploited. However, achieving selectivity between different C-X bonds can be influenced by the choice of catalyst, ligands, and reaction conditions.

Opportunities:

Platform for Diversity-Oriented Synthesis: The presence of three distinct and orthogonally reactive halogen atoms makes this molecule an attractive scaffold for diversity-oriented synthesis. Sequential and selective cross-coupling or substitution reactions at the C-I, C-Cl, and potentially the C-F bonds could allow for the rapid generation of a library of complex and diverse molecules.

Intermediate for Target-Oriented Synthesis: This compound could serve as a key intermediate in the synthesis of complex pharmaceuticals or materials where this specific substitution pattern is required. Its utility would be in providing a pre-functionalized core that can be further elaborated.

Probing Reaction Mechanisms: The unique electronic environment of this molecule could be used to probe the subtleties of reaction mechanisms, such as the factors that govern selectivity in cross-coupling reactions or nucleophilic aromatic substitution.

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem nih.gov |

| CAS Number | 1807258-69-0 | AOBChem aobchem.com |

| Molecular Formula | C₇H₅ClFI | AOBChem aobchem.com |

| Molecular Weight | 270.47 g/mol | PubChem nih.gov |

| Appearance | Not specified (likely a solid or liquid) | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| SMILES | CC1=C(C=C(C=C1Cl)I)F | PubChem nih.gov |

| InChI | InChI=1S/C7H5ClFI/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3 | PubChem nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-fluoro-5-iodo-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFI/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULRJQDWOPVYEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 1 Chloro 2 Fluoro 5 Iodo 3 Methylbenzene

Retrosynthetic Analysis of 1-Chloro-2-fluoro-5-iodo-3-methylbenzene

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials.

Identification of Key Disconnections and Precursor Fragments

The target molecule, this compound, possesses four substituents on the benzene (B151609) ring. The key disconnections in a retrosynthetic analysis involve the removal of these substituents in a reverse-synthetic manner. The order of these disconnections is critical and is guided by the directing effects of the remaining groups.

A plausible retrosynthetic pathway for this compound is outlined below:

Disconnection of the iodo group: The iodo group is often introduced via electrophilic iodination. Therefore, a primary disconnection can be made at the C-I bond, leading to the precursor 1-chloro-2-fluoro-3-methylbenzene .

Disconnection of the chloro or fluoro group via Sandmeyer reaction: The relative positions of the chloro, fluoro, and methyl groups (1,2,3-substitution pattern) can be challenging to achieve through direct electrophilic substitution due to competing directing effects. A strategic approach is to introduce one of the halogens, for instance, the chloro group, via a Sandmeyer reaction. stackexchange.comnih.govyoutube.comgoogle.com This involves the diazotization of an amino group followed by treatment with a copper(I) halide. This leads to the precursor 2-fluoro-3-methyl-5-amino-chlorobenzene , which can be simplified to 3-chloro-5-fluoro-2-nitrotoluene .

Disconnection of the nitro group: The nitro group is a versatile functional group that can be readily introduced by nitration and subsequently reduced to an amine. youtube.comdoubtnut.com Disconnecting the nitro group leads to the precursor 3-chloro-5-fluorotoluene (B1587264) .

Disconnection of the chloro or fluoro group: The synthesis of 3-chloro-5-fluorotoluene can be envisioned from a simpler starting material. One possible route involves the diazotization and subsequent Sandmeyer reaction of an appropriate aminotoluene derivative. For example, starting from 3,5-difluorotoluene (B38592) , a selective nitration followed by reduction and a Sandmeyer reaction to introduce the chloro group could be a viable strategy.

This retrosynthetic analysis suggests a potential starting material like 3,5-difluorotoluene or a related substituted toluene (B28343).

Strategic Considerations for Regioselective Halogenation and Alkylation

The regioselective introduction of halogens and the methyl group is governed by the electronic and steric effects of the substituents already present on the aromatic ring.

| Substituent | Directing Effect | Activating/Deactivating |

| -CH₃ (Methyl) | Ortho, Para-directing | Activating |

| -F (Fluoro) | Ortho, Para-directing | Deactivating |

| -Cl (Chloro) | Ortho, Para-directing | Deactivating |

| -NO₂ (Nitro) | Meta-directing | Deactivating |

Table 1: Directing Effects of Substituents

The methyl group is an activating group and directs incoming electrophiles to the ortho and para positions. youtube.com Halogens (fluoro and chloro) are deactivating groups but are also ortho, para-directors due to the resonance effect of their lone pairs. nih.gov The nitro group is a strong deactivating and meta-directing group. doubtnut.com

When multiple substituents are present, the position of the next substitution is determined by the combined directing effects. In general, activating groups have a stronger directing influence than deactivating groups. When multiple activating or deactivating groups are present, the regiochemical outcome can be a mixture of products, and steric hindrance also plays a significant role.

Stepwise Construction Approaches to this compound

Based on the retrosynthetic analysis, a plausible forward synthesis can be proposed.

Sequential Electrophilic Aromatic Substitution for Halogen Introductionnih.govbenchchem.combenchchem.com

A potential synthetic route starting from a commercially available substituted toluene, such as 3-chlorotoluene (B144806) sigmaaldrich.comgoogle.com, could involve a series of electrophilic aromatic substitution reactions.

The chlorination of a substituted benzene is a classic example of electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the substituents on the ring. For instance, in the chlorination of toluene, the methyl group directs the incoming chloro group to the ortho and para positions.

In a more complex system like 3-fluorotoluene, both the methyl and fluoro groups are ortho, para-directors. The methyl group is activating, while the fluoro group is deactivating. The directing effect of the activating methyl group would be expected to dominate, leading to substitution at the positions ortho and para to it. However, the fluoro group will also influence the regioselectivity.

Direct fluorination of aromatic compounds is often challenging due to the high reactivity of fluorine. Therefore, indirect methods are typically employed. One common method is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt. nih.gov This reaction provides a way to introduce a fluorine atom at a specific position, as dictated by the position of the precursor amino group.

Another approach for regioselective fluorination involves the use of specialized fluorinating agents. The regioselectivity is still governed by the directing effects of the existing substituents on the benzene ring. For example, in a molecule with both a chloro and a methyl group, the position of fluorination would be influenced by both substituents.

A proposed synthetic sequence for this compound could be as follows:

Nitration of 3-chloro-5-fluorotoluene: The nitration of 3-chloro-5-fluorotoluene would be directed by the existing chloro and fluoro groups. Both are ortho, para-directors. The position ortho to the fluoro group and para to the chloro group (position 2) would be activated. The position ortho to the chloro group and para to the fluoro group (position 6) would also be activated. The position between the two halogens (position 4) would be sterically hindered and electronically deactivated. Therefore, nitration is expected to occur primarily at position 2, yielding 3-chloro-5-fluoro-2-nitrotoluene .

Reduction of the nitro group: The nitro group of 3-chloro-5-fluoro-2-nitrotoluene can be reduced to an amino group using standard reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation. stackexchange.comyoutube.com This would yield 3-chloro-5-fluoro-2-aminotoluene .

Sandmeyer reaction to introduce the second halogen: The amino group can then be converted to a diazonium salt using sodium nitrite (B80452) and a strong acid. Subsequent treatment with a copper(I) halide, for instance, copper(I) chloride, would replace the diazonium group with a chlorine atom, leading to 1,3-dichloro-5-fluoro-2-methylbenzene . Alternatively, a Balz-Schiemann reaction could be used to introduce a second fluorine atom.

Iodination: The final step would be the iodination of the resulting dihalogenated toluene. The position of iodination would be directed by the existing substituents. In a molecule like 1-chloro-2-fluoro-3-methylbenzene, the most activated position for electrophilic substitution would be para to the methyl group and ortho to the fluorine, which is position 5. This would lead to the final product, This compound .

This proposed pathway highlights the importance of strategic functional group interconversions and the application of named reactions like the Sandmeyer reaction to achieve the desired substitution pattern in a polysubstituted aromatic compound.

Regiocontrol in Iodination of Substituted Benzenes

The introduction of an iodine atom onto a substituted benzene ring is a key step in the synthesis of this compound. The regiochemical outcome of this electrophilic aromatic substitution is governed by the electronic and steric influences of the substituents already present on the aromatic core.

In a molecule such as 1-chloro-2-fluorotoluene, the activating methyl group and the deactivating but ortho-, para-directing halogen atoms (chlorine and fluorine) will influence the position of iodination. Generally, activating groups have a stronger directing effect than deactivating groups. However, the interplay between these substituents can be complex.

Several reagents and conditions can be employed for the iodination of aromatic compounds. A common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. curlyarrows.comyoutube.com The oxidizing agent, such as nitric acid or hydrogen peroxide, converts iodine to a more potent electrophilic species, the iodonium (B1229267) ion (I⁺), which then attacks the electron-rich aromatic ring. curlyarrows.comyoutube.commasterorganicchemistry.com The reaction of benzene with iodine is reversible; therefore, the removal of the hydrogen iodide (HI) byproduct, often by reaction with an oxidizing agent or a base, is necessary to drive the reaction to completion. curlyarrows.com

For chlorinated aromatic compounds, specific iodination procedures have been developed to achieve high regioselectivity. The use of silver salts like Ag₂SO₄, AgSbF₆, AgBF₄, and AgPF₆ in combination with iodine has been shown to be effective for the iodination of chloroarenes. nih.gov These silver salts activate I₂ by forming insoluble silver iodide, thereby generating an electrophilic iodine species. nih.gov For instance, in the case of 3-chlorotoluene, iodination with AgSbF₆/I₂, AgBF₄/I₂, or AgPF₆/I₂ selectively introduces the iodine atom at the para position relative to the chlorine substituent. nih.gov

The directing effects of the substituents on a precursor like 3-chloro-2-fluorotoluene (B1362875) would need to be carefully considered. The fluorine atom at position 2 and the chlorine atom at position 3 are ortho-, para-directing. The methyl group at position 1 is also ortho-, para-directing and activating. The cumulative effect of these groups would likely direct the incoming iodine electrophile to the C5 position, which is para to the activating methyl group and meta to the two halogen atoms, thus minimizing steric hindrance.

| Iodination Reagent/System | Substrate Example | Major Product Regioisomer | Reference |

| I₂ / Oxidizing Agent (e.g., HNO₃) | Benzene | Iodobenzene | curlyarrows.comyoutube.com |

| AgSbF₆ / I₂ | 3-Chlorotoluene | 5-Chloro-2-iodotoluene | nih.gov |

| AgBF₄ / I₂ | 3-Chlorotoluene | 5-Chloro-2-iodotoluene | nih.gov |

| AgPF₆ / I₂ | 3-Chlorotoluene | 5-Chloro-2-iodotoluene | nih.gov |

Methyl Group Introduction and Positional Selectivity

The introduction of a methyl group onto a dihalobenzene precursor is another critical transformation. The choice of method will depend on the desired regioselectivity and the nature of the starting material.

Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring, typically using an alkyl halide and a Lewis acid catalyst like AlCl₃ or FeCl₃. byjus.commasterorganicchemistry.com However, this reaction has several limitations that can affect its utility in the synthesis of a specific polysubstituted benzene.

One major issue is the lack of regioselectivity. numberanalytics.com With a dihalobenzene substrate, such as 1-chloro-2-fluorobenzene, the incoming methyl group could potentially substitute at multiple positions. The directing effects of the chloro and fluoro substituents, both being ortho-, para-directing, would lead to a mixture of products.

Furthermore, Friedel-Crafts alkylation is prone to polyalkylation, where the newly introduced activating alkyl group makes the product more reactive than the starting material, leading to the addition of multiple alkyl groups. libretexts.org Carbocation rearrangements can also occur, leading to the formation of undesired isomers. masterorganicchemistry.com Given these challenges, Friedel-Crafts alkylation may not be the most suitable method for the regioselective synthesis of this compound.

Directed ortho-metalation (DoM) offers a powerful and highly regioselective alternative for the introduction of substituents onto an aromatic ring. wikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) on the aromatic ring. The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent (e.g., n-butyllithium), directing the deprotonation of the adjacent ortho-proton to form an aryllithium species. wikipedia.org This intermediate can then be quenched with an electrophile, such as methyl iodide, to introduce the desired substituent with high positional control.

In the context of synthesizing this compound, a precursor such as 1-chloro-2-fluoro-5-iodobenzene could potentially be subjected to a DoM reaction. The fluorine atom is a known, albeit weak, directing group for ortho-lithiation. The lithiation would be expected to occur at the C6 position, ortho to the fluorine. However, a more effective strategy might involve starting with a precursor containing a stronger DMG, such as an amide or an O-carbamate, which can later be converted to the desired substituent or removed. For instance, a strategically placed amide group could direct methylation to the desired C3 position.

The choice of the organolithium base can also influence the outcome of the reaction. rsc.org While DoM provides excellent regiocontrol, the compatibility of the strong organolithium base with the other functional groups on the molecule, particularly the iodine atom, must be considered to avoid undesired side reactions.

Cross-Coupling Methodologies in the Synthesis of this compound and its Precursors

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are particularly valuable for the functionalization of halogenated aromatic compounds.

The Suzuki, Heck, and Sonogashira reactions are prominent examples of palladium-catalyzed cross-couplings that could be employed in the synthesis of this compound or its precursors. researchgate.netnih.govlibretexts.org

Suzuki Reaction: This reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. researchgate.netpolyu.edu.hk It is widely used for the formation of biaryl compounds.

Heck Reaction: This reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. nih.govorganic-chemistry.orglibretexts.org

Sonogashira Reaction: This reaction couples a terminal alkyne with an aryl or vinyl halide. libretexts.orgrsc.orgnih.gov

These reactions generally proceed through a catalytic cycle involving oxidative addition of the organic halide to a palladium(0) species, followed by transmetalation (in the case of Suzuki) or migratory insertion (in the case of Heck), and finally reductive elimination to yield the product and regenerate the catalyst. nih.gov

A key challenge in the cross-coupling of polyhalogenated arenes, such as a precursor containing both chloro and iodo substituents, is achieving chemoselectivity. The relative reactivity of the carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl > C-F. nih.gov This inherent difference in bond strength allows for selective reaction at the more reactive C-I bond while leaving the C-Cl and C-F bonds intact.

This chemoselectivity is well-established in Suzuki, Heck, and Sonogashira couplings. For instance, in a Suzuki reaction of a chloro-iodo-substituted arene, the oxidative addition of the palladium catalyst will preferentially occur at the C-I bond, enabling the selective introduction of a substituent at that position. researchgate.netpolyu.edu.hk Similarly, in Heck and Sonogashira reactions, the coupling partner will selectively react at the iodo-substituted position. nih.govlibretexts.org

The choice of palladium catalyst, ligands, and reaction conditions can further influence the chemoselectivity. nih.govpolyu.edu.hk For example, the use of specific phosphine (B1218219) ligands can enhance the selectivity for oxidative addition at the C-I bond. This high degree of chemoselectivity makes palladium-catalyzed cross-coupling a powerful tool for the stepwise functionalization of polyhalogenated aromatic compounds, which is essential for the controlled synthesis of complex molecules like this compound.

| Cross-Coupling Reaction | Typical Reactants | Key Feature | Reference |

| Suzuki Reaction | Organoboron compound + Organic halide | Forms C-C (sp²-sp²) bonds | researchgate.netpolyu.edu.hk |

| Heck Reaction | Alkene + Organic halide | Forms substituted alkenes | nih.govorganic-chemistry.org |

| Sonogashira Reaction | Terminal alkyne + Organic halide | Forms arylalkynes/enynes | libretexts.orgrsc.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) involving Halogenated Intermediates

Challenges with Multiple Halogen Reactivity

The synthesis of polyhalogenated aromatic compounds like this compound is complicated by the differing reactivity of the halogen substituents. The halogens—fluorine, chlorine, bromine, and iodine—exhibit a range of electronic and steric effects that influence the ease and selectivity of their introduction onto an aromatic ring.

The reactivity of halogens in electrophilic aromatic substitution decreases down the group: fluorine is the most reactive, followed by chlorine, bromine, and iodine. numberanalytics.com Fluorination is highly exothermic and can be difficult to control, while iodination is the least reactive and often requires an oxidizing agent to proceed. numberanalytics.com When multiple halogens are present on a benzene ring, their individual deactivating effects and directing properties (ortho-, para-directing) must be carefully considered to achieve the desired substitution pattern. studentdoctor.netyoutube.com

The primary challenges in synthesizing molecules with multiple, different halogens include:

Regioselectivity: Controlling the precise position of each halogen on the aromatic ring is difficult due to the competing directing effects of the substituents already present.

Chemoselectivity: When performing subsequent reactions on a polyhalogenated ring, it can be challenging to target one halogen over another due to their varying reactivities. For instance, aryl iodides are generally more reactive in many cross-coupling reactions than aryl chlorides. wikipedia.org

Reaction Conditions: The conditions required for one halogenation step may not be compatible with the stability of the other halogens already on the ring. researchgate.net For example, the harsh conditions sometimes needed for iodination could potentially affect other parts of the molecule.

These challenges necessitate a strategic, multi-step approach to the synthesis, often involving the careful selection of starting materials and reaction sequences to control the placement of each halogen.

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions, particularly the Ullmann reaction, are a cornerstone in the synthesis of aryl compounds and can be applied to the formation of precursors for this compound. wikipedia.orgiitk.ac.in The Ullmann reaction traditionally involves the coupling of two aryl halides in the presence of a copper catalyst at high temperatures. iitk.ac.in This method is especially useful for forming carbon-carbon or carbon-heteroatom bonds.

Modern variations of the Ullmann reaction have been developed to proceed under milder conditions, often through the use of ligands that enhance the solubility and reactivity of the copper catalyst. wikipedia.orgacs.org For example, N,N-dimethylglycine has been used as a ligand to promote the Ullmann-type coupling of aryl iodides with alcohols at 110 °C. organic-chemistry.org

Key Features of Copper-Mediated Coupling Reactions:

| Feature | Description |

|---|---|

| Catalyst | Typically copper(I) salts like CuI, or copper metal itself. iitk.ac.in |

| Substrates | Primarily aryl iodides and bromides, though aryl chlorides can be used under certain conditions. rsc.orgcapes.gov.br |

| Solvents | High-boiling polar solvents like DMF, NMP, or nitrobenzene (B124822) are common in traditional Ullmann reactions. wikipedia.org |

| Ligands | Diamines, amino acids (e.g., L-proline), and phosphines can accelerate the reaction and allow for milder conditions. acs.orgorganic-chemistry.org |

While the classic Ullmann reaction often requires harsh conditions and stoichiometric amounts of copper, modern ligand-assisted protocols have expanded its scope and applicability in the synthesis of complex molecules. wikipedia.orgwikipedia.org

Transition Metal-Free Approaches for Halogenation and Functionalization

In response to environmental concerns and the cost associated with transition metals, metal-free methods for the halogenation and functionalization of arenes have gained significant traction. researchgate.net These approaches often rely on the use of alternative activating agents or reaction conditions to achieve the desired transformation.

For the iodination of an existing chloro-fluoro-toluene precursor, electrophilic iodination is a common transition-metal-free strategy. This typically involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. ncert.nic.indrishtiias.com The oxidizing agent, such as nitric acid or iodic acid, generates a more potent electrophilic iodine species (I+) that can attack the electron-rich aromatic ring. ncert.nic.inwikipedia.orgmdpi.com

Recent advancements have focused on developing milder and more selective metal-free halogenation methods. For instance, N-halosuccinimides (NCS, NBS, NIS) in the presence of an acid catalyst can be effective halogenating agents. Another approach involves using sodium halides (NaBr or NaI) with an oxidant like N-fluorobenzenesulfonimide. researchgate.net

Novel and Emerging Synthetic Methodologies for this compound

The quest for more efficient, selective, and sustainable synthetic routes has driven the development of novel methodologies applicable to the synthesis of complex halogenated arenes.

C-H Functionalization Strategies for Direct Halogenation and Methylation

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. pkusz.edu.cn This strategy involves the direct conversion of a carbon-hydrogen bond on the aromatic ring into a carbon-halogen or carbon-carbon bond.

Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are often employed to achieve regioselective C-H activation. nih.govdiva-portal.org The regioselectivity is typically controlled by a directing group on the substrate, which coordinates to the metal center and positions it over a specific C-H bond. diva-portal.org While this is a powerful technique, developing a directing group strategy for a simple substituted toluene can be complex.

More recent research has focused on transition-metal-free C-H functionalization. rsc.org For instance, base-catalyzed halogen transfer has been developed for the direct C-H hydroxylation and could potentially be adapted for halogenation. nih.gov These methods represent a significant step towards more streamlined and efficient syntheses of polysubstituted arenes.

Photoredox Catalysis in Halogenated Arene Synthesis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling a wide range of transformations under mild conditions. nih.gov This methodology uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates. purdue.eduresearchgate.net

In the context of halogenated arene synthesis, photoredox catalysis can be used in several ways:

Generation of Aryl Radicals: Aryl halides can be reduced by an excited photocatalyst to form aryl radicals, which can then participate in various coupling reactions. nih.gov

C-H Functionalization: Photoredox catalysis can be merged with hydrogen atom transfer (HAT) catalysis to achieve direct C-H functionalization of arenes.

Dual Catalysis: A popular approach involves the combination of a photoredox catalyst with a transition metal catalyst (e.g., nickel). nih.govacs.org This dual catalytic system allows for the coupling of radical intermediates generated by the photocatalyst with the organometallic cycle of the transition metal, enabling challenging cross-coupling reactions. acs.org

This approach offers a powerful and versatile platform for constructing the this compound scaffold from simpler precursors under mild and controlled conditions.

Flow Chemistry Applications for Efficient Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. amt.ukresearchgate.net These benefits are particularly relevant for halogenation reactions, which can be highly exothermic and require precise control over reaction parameters.

Advantages of Flow Chemistry for Halogenated Arene Synthesis:

| Advantage | Description |

|---|---|

| Enhanced Safety | The small reactor volume minimizes the risk associated with hazardous reagents and exothermic reactions. amt.uk |

| Precise Control | Temperature, pressure, and reaction time can be controlled with high precision, leading to improved selectivity and yields. acs.org |

| Improved Mass & Heat Transfer | The high surface-area-to-volume ratio in flow reactors ensures efficient mixing and heat dissipation. amt.ukacs.org |

| Scalability | Scaling up production is achieved by running the system for a longer duration or by using parallel reactors, avoiding the challenges of scaling up batch reactors. |

| Automation | Flow systems can be automated for high-throughput screening of reaction conditions and library synthesis. vapourtec.com |

Flow chemistry has been successfully applied to various reaction types relevant to the synthesis of this compound, including nitrations, halogenations, and metal-catalyzed coupling reactions. amt.ukvapourtec.com The precise control offered by flow reactors is particularly advantageous for managing the regioselectivity and chemoselectivity in the synthesis of multi-halogenated compounds.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Chloro 2 Fluoro 5 Iodo 3 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structure Confirmation

NMR spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. For 1-Chloro-2-fluoro-5-iodo-3-methylbenzene, a combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive understanding of its chemical structure, connectivity, and spatial arrangement of its constituent atoms.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F, ¹²⁹I, ¹²⁷I) Chemical Shift Analysis

The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of each nucleus. The substitution pattern on the benzene (B151609) ring in this compound—with chloro, fluoro, iodo, and methyl groups—creates a unique set of chemical shifts for each proton, carbon, and fluorine nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The two aromatic protons are in different chemical environments and will appear as separate signals. Their chemical shifts and coupling patterns (multiplicity) will be influenced by the adjacent halogen substituents. The methyl group protons will appear as a singlet, shifted downfield due to the influence of the aromatic ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display seven unique signals, corresponding to the six carbons of the benzene ring and the one carbon of the methyl group. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. Carbons bonded to electronegative atoms like chlorine and fluorine will be shifted downfield, while the carbon attached to the iodine atom will also experience a characteristic shift.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom. A single resonance is expected for the fluorine atom in this compound. The chemical shift of this signal provides information about the electronic environment around the fluorine atom.

¹²⁹I and ¹²⁷I NMR Spectroscopy: While theoretically possible, obtaining NMR spectra for iodine isotopes (¹²⁹I and ¹²⁷I) is experimentally challenging for covalently bonded iodine in compounds like this. Both isotopes are quadrupolar, which leads to very broad signals that are often difficult to observe. Therefore, iodine NMR is not a routine technique for the structural elucidation of such molecules.

Predicted NMR Data:

Due to the scarcity of direct experimental data for this specific isomer, the following table presents predicted chemical shifts based on empirical calculations and data from similar halogenated toluenes.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ||

| H-4 | ~7.5 - 7.8 | Doublet |

| H-6 | ~7.2 - 7.5 | Doublet |

| -CH₃ | ~2.3 - 2.5 | Singlet |

| ¹³C | ||

| C-1 (C-Cl) | ~130 - 135 | Singlet |

| C-2 (C-F) | ~155 - 160 | Doublet (due to C-F coupling) |

| C-3 (C-CH₃) | ~138 - 142 | Singlet |

| C-4 | ~125 - 130 | Singlet |

| C-5 (C-I) | ~90 - 95 | Singlet |

| C-6 | ~115 - 120 | Singlet |

| -CH₃ | ~20 - 25 | Singlet |

| ¹⁹F | ||

| F-2 | ~(-110) - (-120) | Singlet |

2D-NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms and their spatial proximity.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between the two aromatic protons (H-4 and H-6), confirming their adjacent relationship on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons directly attached to carbons. It would definitively assign the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the substitution pattern. For instance, correlations would be expected between the methyl protons and carbons C-2, C-3, and C-4. Similarly, the aromatic protons would show correlations to several carbons in the ring, allowing for the unambiguous assignment of the quaternary (substituent-bearing) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of atoms. It would show a cross-peak between the methyl protons and the aromatic proton at the H-4 position, as well as the fluorine atom at the C-2 position, confirming their close spatial relationship.

Conformational Analysis via NMR

While the benzene ring is planar, the methyl group can rotate. NMR, particularly through NOESY, can provide insights into the preferred rotational conformation of the methyl group. The strength of the NOE signals between the methyl protons and the adjacent substituents (fluorine at C-2) and the proton at H-4 can indicate the time-averaged orientation of the methyl group.

Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound. For this compound, the expected exact mass can be calculated.

Theoretical Exact Mass Data:

| Ion | Formula | Calculated Exact Mass (Da) |

| [M]⁺ | C₇H₅³⁵ClFI | 269.9108 |

| [M+2]⁺ | C₇H₅³⁷ClFI | 271.9079 |

The observation of the molecular ion peak at the calculated exact mass would confirm the elemental composition of the molecule. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in two molecular ion peaks separated by 2 Da, further corroborating the presence of a chlorine atom.

Tandem Mass Spectrometry (MS/MS) for Structural Information

In a tandem mass spectrometry experiment, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the structure of the molecule. The fragmentation of this compound would likely proceed through the loss of the substituents.

Predicted Fragmentation Pattern:

The fragmentation would be influenced by the bond strengths between the benzene ring and the substituents (C-I < C-Br < C-Cl < C-F). The weaker C-I bond is expected to cleave readily.

| m/z (Fragment Ion) | Possible Identity |

| 270/272 | [M]⁺ (Molecular Ion) |

| 143/145 | [M - I]⁺ |

| 127 | [M - Cl - F - CH₃]⁺ (Benzene ring fragment) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement) |

The analysis of these fragment ions in an MS/MS spectrum would provide strong evidence for the presence and connectivity of the various substituents on the benzene ring, thus complementing the data obtained from NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, providing information about vibrations that cause a change in the polarizability of the molecule.

Expected Vibrational Modes:

The vibrational spectrum can be divided into several key regions, each corresponding to specific functional groups and bond types within the molecule:

C-H Vibrations: The molecule contains aromatic C-H bonds and C-H bonds within the methyl group. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. orgchemboulder.compressbooks.publibretexts.org The aliphatic C-H stretching vibrations of the methyl group are expected in the 3000-2850 cm⁻¹ range. udel.eduvscht.cz C-H bending vibrations (both in-plane and out-of-plane) for the aromatic ring and the methyl group would appear in the fingerprint region (below 1500 cm⁻¹). orgchemboulder.com

Aromatic Ring Vibrations: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically give rise to a series of bands in the 1600-1400 cm⁻¹ region. orgchemboulder.compressbooks.pub These bands can be indicative of the substitution pattern on the ring.

Carbon-Halogen Vibrations: The vibrations of the carbon-halogen bonds are a key feature. The C-F stretching vibration is expected to produce a strong absorption in the 1250-1020 cm⁻¹ range. The C-Cl stretching vibration is typically found at lower frequencies, in the 850-550 cm⁻¹ region. libretexts.org The C-I bond, being the weakest and involving the heaviest halogen, will have the lowest stretching frequency, generally appearing below 600 cm⁻¹.

The following table provides a hypothetical assignment of the major vibrational modes for this compound, based on known group frequencies.

Interactive Data Table: Hypothetical Vibrational Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type | Expected Intensity |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman | Medium to Weak |

| Aliphatic C-H Stretch (Methyl) | 3000-2850 | IR, Raman | Medium |

| C=C Aromatic Ring Stretch | 1600-1585 | IR, Raman | Medium |

| C=C Aromatic Ring Stretch | 1500-1400 | IR, Raman | Medium to Strong |

| C-F Stretch | 1250-1020 | IR | Strong |

| C-Cl Stretch | 850-550 | IR | Strong |

| C-I Stretch | < 600 | IR, Raman | Medium to Strong |

| C-H Out-of-Plane Bending | 900-675 | IR | Strong |

A detailed analysis, often supported by computational methods like Density Functional Theory (DFT), would be necessary to assign each peak in an experimental spectrum to a specific vibrational mode. Such an analysis would provide precise information about the molecule's electronic structure and bonding.

X-ray Crystallography for Solid-State Structural Determination (If applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org The technique involves directing X-rays onto a single crystal of the compound. The regular arrangement of atoms in the crystal lattice diffracts the X-rays, producing a unique diffraction pattern of spots. azolifesciences.com By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which atomic positions, bond lengths, and bond angles can be determined with high precision. youtube.comnumberanalytics.com

As of the latest search, no experimental X-ray crystallographic data for this compound has been deposited in public databases such as the Cambridge Crystallographic Data Centre (CCDC).

Information Obtainable from X-ray Crystallography:

If a suitable single crystal of this compound were grown and analyzed, X-ray crystallography would provide invaluable structural information. This includes:

Unambiguous Molecular Structure: Confirmation of the connectivity and the substitution pattern on the benzene ring.

Conformational Details: The precise orientation of the substituents relative to the benzene ring.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing any significant non-covalent interactions such as halogen bonding (involving the iodine or chlorine atoms) or π-π stacking.

Precise Bond Lengths and Angles: Highly accurate measurements of all bond lengths (e.g., C-C, C-H, C-F, C-Cl, C-I) and the angles between them.

The table below outlines the type of data that would be obtained from a successful X-ray crystallographic analysis.

Interactive Data Table: Illustrative Crystallographic Data for a Small Organic Molecule

| Parameter | Description | Example Value |

| Crystal System | The symmetry system to which the crystal lattice belongs. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a (Å) | Unit cell dimension. | 10.123 |

| b (Å) | Unit cell dimension. | 8.456 |

| c (Å) | Unit cell dimension. | 14.789 |

| α (°) | Unit cell angle. | 90 |

| β (°) | Unit cell angle. | 98.76 |

| γ (°) | Unit cell angle. | 90 |

| Volume (ų) | The volume of the unit cell. | 1254.3 |

| Z | The number of molecules per unit cell. | 4 |

Without experimental data, any discussion of the solid-state structure of this compound remains speculative.

Reactivity and Reaction Mechanisms of 1 Chloro 2 Fluoro 5 Iodo 3 Methylbenzene

Electrophilic Aromatic Substitution (EAS) Reactions of 1-Chloro-2-fluoro-5-iodo-3-methylbenzene

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. The rate and regioselectivity of this reaction are significantly affected by the substituents already present on the ring. vanderbilt.edu

The directing effects of the substituents on the benzene ring determine the position of electrophilic attack. These effects are classified as either activating or deactivating and ortho-, para-, or meta-directing.

Methyl Group (-CH₃): The methyl group is an activating group and an ortho-, para-director. It donates electron density to the ring through an inductive effect and hyperconjugation, thereby stabilizing the carbocation intermediate (arenium ion) formed during the reaction. vanderbilt.edu This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles.

Halogens (-F, -Cl, -I): Halogens are deactivating groups yet are ortho-, para-directors. libretexts.org They exhibit a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The inductive effect deactivates the ring by pulling electron density away, making it less reactive than benzene. vanderbilt.edu However, the resonance effect, which involves the donation of a lone pair of electrons from the halogen to the ring, preferentially stabilizes the arenium ion when the electrophile attacks at the ortho and para positions. libretexts.org

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -CH₃ (Methyl) | Electron-donating | Hyperconjugation (electron-donating) | Activating | Ortho, Para |

| -F (Fluoro) | Strongly electron-withdrawing | Weakly electron-donating | Deactivating | Ortho, Para |

| -Cl (Chloro) | Strongly electron-withdrawing | Weakly electron-donating | Deactivating | Ortho, Para |

| -I (Iodo) | Weakly electron-withdrawing | Weakly electron-donating | Deactivating | Ortho, Para |

The regioselectivity of EAS reactions on this compound is a result of the combined directing influences of all substituents. The available positions for substitution are C4 and C6.

The directing power of the substituents generally follows the order: Activating groups > Deactivating groups. Therefore, the methyl group will have a dominant influence on the position of electrophilic attack. The ortho and para positions relative to the methyl group are C2, C4, and C6.

Position C2: This position is ortho to the methyl group but is already substituted with a fluorine atom.

Position C4: This position is para to the methyl group and is also ortho to the chlorine and iodine atoms.

Position C6: This position is ortho to the methyl group and ortho to the fluorine atom.

Considering the steric hindrance from the adjacent bulky iodine and chlorine atoms, electrophilic attack at the C4 position might be less favored than at the C6 position. However, the resonance stabilization provided by the para-methyl group and the ortho-halogens could still make C4 a viable site for substitution. The precise outcome would depend on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. byjus.comlibretexts.org

In SNAr reactions, the rate-determining step is the attack of the nucleophile on the carbon atom bearing the leaving group, forming a negatively charged intermediate called a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed.

The leaving group ability of halogens in SNAr reactions follows an inverted order compared to SN2 reactions, with fluoride being the best leaving group: F > Cl ≈ Br > I. wikipedia.orgnih.gov This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The departure of the leaving group occurs in a subsequent, faster step. stackexchange.com

Therefore, in this compound, the fluorine atom at the C2 position is the most likely to be displaced by a nucleophile in an SNAr reaction, provided the ring is sufficiently activated.

| Halogen | Electronegativity | C-X Bond Polarization | Leaving Group Ability |

|---|---|---|---|

| F | 3.98 | High | Excellent |

| Cl | 3.16 | Moderate | Good |

| Br | 2.96 | Moderate | Good |

| I | 2.66 | Low | Poor |

For an SNAr reaction to occur efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group. byjus.comlibretexts.org These groups stabilize the negative charge of the Meisenheimer intermediate through resonance.

In this compound, there are no strong EWGs present. The halogens are deactivating but are not as effective as a nitro group in stabilizing the Meisenheimer complex. The methyl group is electron-donating, which further disfavors the formation of the negatively charged intermediate. Therefore, this compound is not expected to be highly reactive towards nucleophilic aromatic substitution under standard conditions. For a reaction to occur, harsh conditions or the introduction of a strong electron-withdrawing group onto the ring would likely be necessary.

Cross-Coupling Reactions Involving this compound as a Substrate

Cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds and are widely used in organic synthesis. These reactions typically involve a palladium catalyst and the reaction of an organometallic reagent with an organic halide. organic-chemistry.orgtcichemicals.com

The reactivity of the C-X bond in these reactions generally follows the order: C-I > C-Br > C-OTf > C-Cl. tcichemicals.com This trend is based on the bond dissociation energies, with the weaker C-I bond being the most easily cleaved in the oxidative addition step of the catalytic cycle.

Given this reactivity trend, the iodine atom at the C5 position in this compound will be the most reactive site for cross-coupling reactions. It is possible to achieve selective coupling at the C-I bond while leaving the C-Cl and C-F bonds intact. rsc.org

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. This compound would be expected to react with a boronic acid or ester at the C5 position in the presence of a palladium catalyst and a base. tcichemicals.com

Heck Reaction: This reaction couples an organic halide with an alkene. organic-chemistry.org The C-I bond of this compound would be the preferred site for this palladium-catalyzed reaction.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.org The high reactivity of the C-I bond makes the C5 position of this compound the most likely site for Sonogashira coupling. rsc.orglibretexts.org

| Bond | Bond Dissociation Energy (approx. kJ/mol) | Reactivity |

|---|---|---|

| C-F | 485 | Very Low |

| C-Cl | 339 | Low |

| C-I | 238 | High |

Palladium-Catalyzed Cross-Coupling with Organoboron, Organotin, or Organozinc Reagents

This compound is a polyhalogenated aromatic compound that serves as a versatile substrate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. nobelprize.org The differential reactivity of the carbon-halogen bonds in this molecule, particularly the high reactivity of the carbon-iodine (C-I) bond compared to the carbon-chlorine (C-Cl) bond, allows for selective functionalization. The general reactivity trend for halogens in these catalytic cycles is I > Br > Cl > F. thieme-connect.comnih.gov This selectivity is primarily dictated by the bond dissociation energies, where the C-I bond is the weakest and thus most susceptible to oxidative addition by a palladium(0) catalyst. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nobelprize.orgchemistryjournals.net For this compound, the reaction would selectively occur at the iodine position, leaving the chloro, fluoro, and methyl groups intact. The base is crucial as it activates the organoboron reagent, facilitating the transmetalation step. nobelprize.orgchemistryjournals.net

Stille Coupling: In the Stille reaction, an organotin reagent (organostannane) is coupled with the aryl halide. This reaction is known for its tolerance of a wide variety of functional groups and generally does not require a base. The selective coupling at the C-I bond of this compound is expected to proceed efficiently.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. nobelprize.org Like the Suzuki and Stille reactions, it is a powerful tool for C-C bond formation. The reaction with this compound would selectively form a new carbon-carbon bond at the position of the iodine atom.

The table below summarizes the key components for these selective cross-coupling reactions.

| Reaction Type | Organometallic Reagent | Typical Catalyst | Additive/Co-catalyst | Selective Position |

| Suzuki-Miyaura | Organoboron (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | Base (e.g., K₂CO₃, Cs₂CO₃) | C-I |

| Stille | Organotin (e.g., Ar-SnBu₃) | Pd(PPh₃)₄ | Often none required | C-I |

| Negishi | Organozinc (e.g., Ar-ZnCl) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Often none required | C-I |

Mechanistic Investigations of Transmetalation and Reductive Elimination

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide. chemistryjournals.netacs.org In the case of this compound, this step occurs selectively at the weakest C-X bond, the C-I bond, to form a Pd(II) intermediate. nih.gov

Transmetalation: This step involves the transfer of the organic group from the organometallic reagent (e.g., organoboron, organotin) to the palladium(II) center, displacing the halide. chemistryjournals.netnih.gov This forms a diorganopalladium(II) complex. nih.gov The mechanism of transmetalation can be complex and is highly dependent on the specific organometallic reagent and reaction conditions. nih.govnih.gov For Suzuki couplings, the base plays a critical role by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center. nobelprize.orgresearchgate.net

Reductive Elimination: This is the final step, where the two organic groups on the diorganopalladium(II) complex are coupled, forming the new C-C bond of the product. chemistryjournals.net The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle. chemistryjournals.netacs.org This step is typically fast and irreversible. chemistryjournals.net The nature of the ligands on the palladium and the steric and electronic properties of the coupling partners can influence the rate and efficiency of reductive elimination. acs.orgresearchgate.net

Homocoupling Pathways and Suppression Strategies

A common side reaction in palladium-catalyzed cross-couplings is homocoupling, which results in the formation of a symmetrical biaryl product from two molecules of the organometallic reagent or, less commonly, two molecules of the aryl halide. acs.orgreddit.com

Pathways to Homocoupling:

Organometallic Homocoupling: This is the more frequent pathway, particularly in Suzuki reactions, where two molecules of the boronic acid couple to form a biaryl. acs.org This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II). sci-hub.seresearchgate.net This Pd(II) species can then undergo a stoichiometric reaction with the boronic acid, leading to the homocoupled product and regenerating Pd(0). acs.orgsci-hub.se

Aryl Halide Homocoupling: Reductive homocoupling of the aryl halide can also occur, though it is often less prevalent. This can be promoted by certain reaction conditions and catalyst systems. researchgate.net

Suppression Strategies: Several strategies can be employed to minimize the formation of homocoupling byproducts:

Exclusion of Oxygen: Since oxygen can promote the homocoupling of organoboron reagents, carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents is a critical and effective strategy. acs.orgresearchgate.netresearchgate.net Subsurface sparging with nitrogen is a particularly efficient method for removing dissolved oxygen. acs.orgsci-hub.se

Use of Mild Reducing Agents: The addition of mild reducing agents, such as potassium formate, can help to minimize the concentration of Pd(II) species that are responsible for initiating the homocoupling of boronic acids, without interfering with the main catalytic cycle. acs.orgsci-hub.seresearchgate.net

Controlled Addition of Reagents: Slow addition of one of the coupling partners can help maintain a low concentration of that reagent in the reaction mixture, thereby disfavoring the bimolecular homocoupling reaction. researchgate.net

Catalyst and Ligand Choice: The choice of palladium source and ligands can influence the propensity for homocoupling. In some cases, using a heterogeneous catalyst like palladium black can simplify the control strategy. sci-hub.se

Reactions at the Methyl Group of this compound

The methyl group attached to the benzene ring is a benzylic position and is susceptible to specific types of functionalization reactions.

Benzylic Functionalization Reactions (e.g., Free Radical Halogenation, Oxidation)

The hydrogens on the methyl group (benzylic hydrogens) are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzyl radical intermediate. jove.comucalgary.ca This makes the benzylic position a prime site for free-radical reactions.

Free Radical Halogenation: This reaction is typically carried out using reagents that generate halogen radicals under the influence of UV light, heat, or a radical initiator. jove.comwikipedia.org

Benzylic Bromination: N-Bromosuccinimide (NBS) is the reagent of choice for selective bromination at the benzylic position. jove.comlscollege.ac.in The reaction is typically performed in a nonpolar solvent like carbon tetrachloride (CCl₄) with a small amount of a radical initiator such as benzoyl peroxide or AIBN. This reaction would convert the methyl group of this compound into a bromomethyl group.

Benzylic Chlorination: Chlorination can be achieved using chlorine gas (Cl₂) with heat or UV light. youtube.com However, this method is less selective than bromination and can lead to multiple substitutions on the methyl group. jove.com

Transformation to Other Functional Groups (e.g., Carboxylic Acids, Aldehydes)

Once the methyl group has been functionalized, typically via halogenation, it can be readily converted into other important functional groups.

Synthesis of Carboxylic Acids: The methyl group can be directly oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. Alternatively, the bromomethyl intermediate formed from benzylic halogenation can be converted to the corresponding benzoic acid through various synthetic routes, such as formation of a nitrile followed by hydrolysis, or via a Grignard reagent followed by reaction with carbon dioxide. This would yield 3-chloro-2-fluoro-5-iodobenzoic acid.

Synthesis of Aldehydes: The benzylic bromide can be used to synthesize the corresponding aldehyde, 3-chloro-2-fluoro-5-iodobenzaldehyde. This can be achieved through methods like the Sommelet reaction or by oxidation of the corresponding benzyl alcohol (which can be formed by hydrolysis of the benzyl bromide).

Inter-Halogen Reactivity and Selective Transformations

The presence of three different halogen atoms (I, Cl, F) on the benzene ring of this compound allows for highly selective, stepwise functionalization, primarily in palladium-catalyzed cross-coupling reactions. The selectivity is governed by the difference in the carbon-halogen bond dissociation energies, which dictates the ease of oxidative addition to the Pd(0) catalyst. nih.gov

The established order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is: C–I > C–Br > C–OTf > C–Cl >> C–F nih.govnih.gov

Reaction at the C-I Bond: The carbon-iodine bond is the longest and weakest among the carbon-halogen bonds present in the molecule. Consequently, oxidative addition of a Pd(0) catalyst will occur almost exclusively at the C-I bond under standard cross-coupling conditions. thieme-connect.comnih.gov This allows for a wide range of coupling partners (boron, tin, zinc, alkynes, etc.) to be selectively introduced at position 5, while the chlorine and fluorine atoms remain untouched.

Reaction at the C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than the C-I bond. nih.gov To achieve cross-coupling at the C-Cl bond, more forcing reaction conditions are typically required. This usually involves the use of specialized, highly active catalysts (often employing bulky, electron-rich phosphine (B1218219) ligands), higher temperatures, and stronger bases. nih.gov Importantly, this reaction would only be performed after the C-I position has already been functionalized.

Reaction at the C-F Bond: The carbon-fluorine bond is the strongest C-X bond and is generally inert to the conditions used for standard palladium-catalyzed cross-coupling reactions. mdpi.com Cleavage and functionalization of C-F bonds typically require very harsh conditions or specialized catalytic systems and are not readily achieved in the presence of more reactive halogens. researchgate.net

This predictable hierarchy of reactivity enables a synthetic strategy where the iodine is first replaced via a cross-coupling reaction, and then, if desired, the chlorine can be targeted for a second, different cross-coupling reaction under more vigorous conditions, leading to the synthesis of complex, polysubstituted aromatic compounds. thieme-connect.comescholarship.org

Selective Cleavage or Modification of C-I, C-Cl, and C-F Bonds

The selective cleavage or modification of carbon-halogen bonds in polyhalogenated aromatic compounds is a powerful tool for the synthesis of complex molecules. The reactivity of these bonds is largely governed by their bond dissociation energies and the electronic environment of the aromatic ring. In this compound, the expected order of reactivity for the carbon-halogen bonds is C-I > C-Cl > C-F.

The carbon-iodine (C-I) bond is the longest and weakest of the three carbon-halogen bonds in this molecule, making it the most susceptible to cleavage. This high reactivity allows for selective transformations at the C-5 position. Common reactions involving the C-I bond include:

Metal-Halogen Exchange: Treatment with organolithium reagents (e.g., n-butyllithium or t-butyllithium) at low temperatures would likely result in a rapid and selective iodine-lithium exchange, forming the corresponding aryllithium species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

Cross-Coupling Reactions: The C-I bond is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds.

Reductive Deiodination: The iodine can be selectively removed through various reductive methods, including catalytic hydrogenation or treatment with reducing agents like zinc dust in acetic acid.

The carbon-chlorine (C-Cl) bond is stronger than the C-I bond but weaker than the C-F bond. While less reactive than the C-I bond, it can be selectively cleaved under more forcing conditions or with specific catalytic systems. For instance, after the functionalization of the C-I bond, the C-Cl bond could be targeted for subsequent transformations. Nickel-catalyzed cross-coupling reactions are often effective for activating C-Cl bonds.

The carbon-fluorine (C-F) bond is the strongest and least reactive of the carbon-halogen bonds in this molecule. Cleavage of the C-F bond typically requires harsh reaction conditions or specialized reagents, such as highly reactive organometallic species or specific transition metal catalysts designed for C-F activation. This high stability often allows the fluorine atom to be retained in the final product while other positions are modified.

A hypothetical selective functionalization sequence could involve the initial reaction at the C-I position, followed by a reaction at the C-Cl position, while the C-F bond remains intact. This stepwise reactivity provides a strategic advantage in multistep syntheses.

Halogen Dance Reactions in Multi-Halogenated Systems

The "halogen dance" is a fascinating isomerization reaction observed in halogenated aromatic and heteroaromatic compounds, typically under the influence of a strong base. piquemalresearch.com This reaction involves the migration of a halogen atom from its original position to another position on the aromatic ring. piquemalresearch.comnih.gov The driving force for this migration is often the formation of a more stable carbanionic or organometallic intermediate. nih.gov

For this compound, a halogen dance reaction could theoretically be initiated by deprotonation of the aromatic ring with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The position of deprotonation would be influenced by the directing effects of the substituents. The fluorine and chlorine atoms are ortho-directing for deprotonation, while the methyl group is also ortho-directing. The iodine atom is the least activating for deprotonation.

A plausible, though not experimentally verified, scenario for a halogen dance in this system could involve the following steps:

Deprotonation: A strong base removes a proton from the aromatic ring. The most likely position for deprotonation would be C-4 or C-6, influenced by the ortho-directing fluoro and chloro groups.

Halogen Migration: The resulting aryl anion could then induce the migration of one of the halogens, most likely the iodine, to the anionic center. This would proceed through a series of intermolecular halogen-metal exchange steps. piquemalresearch.com

Formation of a More Stable Intermediate: The reaction would proceed in the direction that forms the most thermodynamically stable aryllithium species. The stability of the anion is influenced by the inductive and resonance effects of the surrounding substituents.

Quenching: The final aryllithium intermediate can be trapped with an electrophile, leading to a rearranged and functionalized product.

The likelihood and outcome of a halogen dance reaction are highly dependent on several factors, including the choice of base, solvent, temperature, and the specific substitution pattern of the aromatic ring. While there is no specific literature detailing a halogen dance reaction on this compound, the general principles of this reaction type suggest it could be a potential, albeit complex, transformation pathway for this molecule.

Computational and Theoretical Studies of 1 Chloro 2 Fluoro 5 Iodo 3 Methylbenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-chloro-2-fluoro-5-iodo-3-methylbenzene, these calculations would provide insights into its geometry, stability, and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. researchgate.netnih.gov For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set such as 6-311G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. nih.govasianpubs.org This process involves finding the minimum energy conformation on the potential energy surface.

Once the geometry is optimized, the same level of theory can be used to calculate the vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated infrared (IR) spectrum can be compared with experimental data to confirm the structure of the synthesized compound. researchgate.net All calculated frequencies should be real and positive to ensure the optimized structure represents a true energy minimum. nih.gov

Illustrative Data Table: Predicted Geometric Parameters for this compound (Hypothetical)

| Parameter | Predicted Value (B3LYP/6-311G(d,p)) |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C-I Bond Length | ~2.10 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-CH₃ Bond Length | ~1.51 Å |

| C-C-C Bond Angle (ring) | ~118° - 122° |

Note: The values in this table are hypothetical and serve as an illustration of the type of data generated from DFT calculations. Actual values would require specific computation for this molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. wuxibiology.com The HOMO is the orbital from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept an electron from a nucleophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. tsijournals.com A smaller gap suggests higher reactivity. tsijournals.com

For this compound, the locations of the HOMO and LUMO lobes on the molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. wuxibiology.com Substituents on the benzene (B151609) ring significantly influence the energies and distributions of these frontier orbitals. nih.govacs.org

Illustrative Data Table: Frontier Orbital Energies (Hypothetical)

| Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

Note: These are example energy values. The actual energies would be determined through specific calculations.

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. researchgate.netresearchgate.netuni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged or polar species. uni-muenchen.de Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are sites for nucleophilic attack. walisongo.ac.id

In this compound, the ESP map would likely show negative potential above and below the plane of the aromatic ring due to the π-electrons. The halogen atoms would exhibit a dual nature; while being electronegative, the larger halogens like chlorine and especially iodine can have a region of positive potential on their outermost surface along the C-X bond axis, known as a σ-hole. researchgate.netresearchgate.net This positive σ-hole is crucial for halogen bonding. researchgate.net

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its conformational flexibility, particularly the rotation of the methyl group, and how it interacts with other molecules in a condensed phase. rsc.orgnih.gov MD simulations model the movement of atoms and molecules over time based on a force field that describes the potential energy of the system. mdpi.com

These simulations can be used to study aggregation behavior, solvation, and the formation of intermolecular interactions such as π-π stacking and halogen bonds in a dynamic environment. rsc.orgnih.gov For instance, MD could be used to simulate the interaction of this compound with a solvent or a biological macromolecule.

Prediction of Regioselectivity in Electrophilic and Nucleophilic Reactions